4-(3,5-Difluorophenoxy)aniline
Description
Contextual Significance of Fluorinated Aromatic Amines in Contemporary Chemistry
Fluorinated aromatic amines are a class of organic compounds that have garnered substantial interest due to the unique properties conferred by the fluorine atom. acs.org The introduction of fluorine can significantly alter a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and basicity. acs.orgalfa-chemistry.com In medicinal chemistry, for instance, the strategic placement of fluorine can enhance the potency of a drug candidate, improve its resistance to metabolic degradation, and fine-tune its binding affinity to biological targets. soci.orgacs.org
The high electronegativity of fluorine can influence the electron distribution within an aromatic ring, affecting its reactivity and interaction with other molecules. acs.org Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a common pathway for drug inactivation in the body. soci.org This increased metabolic stability can lead to improved pharmacokinetic profiles. alfa-chemistry.com The modulation of a molecule's pKa by fluorine substitution can also be a critical factor in its biological activity and transport properties. soci.org
Structural Features and Unique Reactivity of Phenoxyaniline (B8288346) Scaffolds
The phenoxyaniline scaffold consists of an aniline (B41778) ring linked to a phenoxy group through an ether bond. This structural motif is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govmdpi.com The versatility of the phenoxyaniline core allows for the introduction of a wide array of substituents on both aromatic rings, enabling the systematic exploration of structure-activity relationships. udelar.edu.uy
The ether linkage in the phenoxyaniline scaffold provides a degree of conformational flexibility, which can be crucial for optimal binding to a biological target. The synthesis of such diaryl ethers can be achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, or the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. rsc.orgorganic-chemistry.orgwikipedia.org The Ullmann condensation, while a classic method, often requires high temperatures, whereas the Buchwald-Hartwig amination has been developed to proceed under milder conditions with a broader substrate scope. wikipedia.orgwikipedia.org
Overview of Research Trajectories for 4-(3,5-Difluorophenoxy)aniline and Related Compounds
The compound this compound serves as a key building block in the synthesis of more complex molecules. cymitquimica.com Its structure, featuring a difluorinated phenoxy group attached to an aniline ring, makes it a valuable intermediate in the development of novel compounds with potential applications in various fields of research.
Research involving this compound and its analogues often focuses on their utility as precursors for pharmacologically active molecules. The presence of the difluorophenoxy moiety can enhance metabolic stability and lipophilicity, while the aniline group provides a reactive handle for further chemical modifications. For example, the amino group can undergo a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions, to generate a diverse library of derivatives for biological screening.
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 372-39-4 (for 3,5-Difluoroaniline) | C₁₂H₉F₂NO | Aniline linked to a 3,5-difluorophenoxy group. |
| 4-(3,4-Difluorophenoxy)aniline | 383126-84-9 | C₁₂H₉F₂NO | Aniline linked to a 3,4-difluorophenoxy group. sigmaaldrich.com |
| 3-Bromo-4-(2,4-difluorophenoxy)aniline | 1284999-83-2 | C₁₂H₉BrF₂NO | Aniline with a bromine at the 3-position and a 2,4-difluorophenoxy group at the 4-position. |
| 3-(2,4-Difluorophenoxy)-5-nitroaniline | 310451-78-6 | C₁₂H₈F₂N₂O₃ | Aniline with a 2,4-difluorophenoxy group at the 3-position and a nitro group at the 5-position. ontosight.ai |
Table 2: Synthetic Methodologies for Core Scaffolds
| Reaction Name | Description | Key Features |
| Ullmann Condensation | Copper-promoted synthesis of diaryl ethers from aryl halides and phenols. wikipedia.org | Often requires high temperatures and stoichiometric copper; can be accelerated with ligands. organic-chemistry.orgwikipedia.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of amines with aryl halides to form C-N bonds. wikipedia.orglibretexts.org | Allows for a wide range of substrates and functional group tolerance under relatively mild conditions. wikipedia.orgpurdue.edu |
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCVCPGTEPUSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,5 Difluorophenoxy Aniline and Its Analogues
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) stands as a prominent method for the formation of the diaryl ether linkage present in 4-(3,5-Difluorophenoxy)aniline. This strategy relies on the reaction of an electron-deficient aromatic ring with a nucleophile.
Reaction of Halogenated Fluorobenzenes with Phenols or Anilines
The core of the SNAr approach to this compound involves the coupling of a halogenated difluorobenzene with 4-aminophenol (B1666318) or a derivative. The fluorine atoms on the benzene (B151609) ring activate it towards nucleophilic attack. Common starting materials include 1-bromo-3,5-difluorobenzene (B42898) or 1,3,5-trifluorobenzene (B1201519).
In a typical reaction, 1,3,5-trifluorobenzene can be reacted with 4-aminophenol in the presence of a strong base. The base deprotonates the hydroxyl group of 4-aminophenol, forming a more potent phenoxide nucleophile, which then attacks one of the carbon atoms bearing a fluorine atom on the trifluorobenzene ring, displacing it to form the desired diaryl ether. A similar reaction can be envisioned with 1-bromo-3,5-difluorobenzene, where the bromine atom serves as the leaving group.
Another related and historically significant method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol. This method can also be applied to the synthesis of this compound, typically requiring higher temperatures than modern palladium-catalyzed cross-coupling reactions.
Optimization of Reaction Conditions
The efficiency of SNAr reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and catalyst.
For the synthesis of diaryl ethers via SNAr, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed. These solvents are effective at solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the phenoxide.
The choice of base is also critical. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃) are frequently used to ensure complete deprotonation of the phenol.
Temperature plays a significant role in the reaction rate. While some highly activated systems may react at room temperature, many SNAr reactions for diaryl ether synthesis require elevated temperatures to proceed at a reasonable rate.
In the context of Ullmann-type reactions, the catalyst system is of utmost importance. While early Ullmann reactions used stoichiometric amounts of copper powder at high temperatures, modern variations utilize catalytic amounts of copper(I) salts, often in the presence of a ligand to facilitate the coupling at lower temperatures.
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| 1,3,5-Trifluorobenzene, 4-Aminophenol | NaH | DMF | 100-150 | Moderate to Good |
| 1-Bromo-3,5-difluorobenzene, 4-Aminophenol | K₂CO₃ | NMP | 150-200 | Moderate to Good |
| 1-Bromo-3,5-difluorobenzene, 4-Aminophenol | CuI / Ligand | Toluene | 110-130 | Good |
Reductive Approaches for Nitro Precursors
An alternative and widely used strategy for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 4-(3,5-difluorophenoxy)nitrobenzene. This two-step approach first establishes the diaryl ether linkage via an SNAr reaction between a halogenated difluorobenzene and 4-nitrophenol, followed by the reduction of the nitro group to an amine.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars. The reaction progress is monitored until the consumption of hydrogen ceases. This method is often preferred on an industrial scale due to its high yields, clean work-up, and the ability to recycle the catalyst.
| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |
| 4-(3,5-Difluorophenoxy)nitrobenzene | 10% Pd/C | Ethanol | 1-5 | 25-50 | >95 |
| 4-(3,5-Difluorophenoxy)nitrobenzene | Raney Ni | Methanol | 5-10 | 50-80 | >90 |
Other Reducing Agents
Besides catalytic hydrogenation, several other reducing agents can be employed for the conversion of the nitro group to an amine. These methods are particularly useful in laboratory settings where high-pressure hydrogenation equipment may not be readily available.
Iron in Acidic Media (Béchamp Reduction): The reduction of nitroarenes using iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method. koreascience.kr The reaction is believed to proceed through the generation of ferrous ions, which act as the reducing species. koreascience.kr While effective, this method can sometimes require careful pH control and work-up to remove iron salts.
Tin(II) Chloride: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is another common reagent for the reduction of nitroaromatics. scispace.com This method is generally reliable and provides good yields, though the tin byproducts need to be removed during purification. scispace.com
| Substrate | Reducing Agent | Solvent | Conditions | Yield (%) |
| 4-(3,5-Difluorophenoxy)nitrobenzene | Fe / HCl | Ethanol/Water | Reflux | 85-95 |
| 4-(3,5-Difluorophenoxy)nitrobenzene | SnCl₂·2H₂O / HCl | Ethanol | Room Temp to Reflux | 80-90 |
Multi-Step Synthetic Sequences Incorporating Aniline (B41778) Derivatives
The synthesis of this compound and its analogues is often embedded within a larger, multi-step synthetic sequence, particularly in the context of pharmaceutical manufacturing. These sequences may start from readily available aniline derivatives and incorporate the formation of the diaryl ether at a strategic point.
For instance, a synthetic route to trametinib (B1684009) might begin with a protected aniline derivative. patsnap.comchemicalpapers.com A common precursor is 3,5-difluoroaniline (B1215098), which can be synthesized from 1,3,5-trichlorobenzene (B151690) through a two-step process involving fluorination followed by amination. gla.ac.uk This 3,5-difluoroaniline can then undergo further transformations before or after the formation of the diaryl ether linkage.
Emerging Synthetic Pathways for Difluorophenoxyaniline Derivatives
The synthesis of diaryl ethers, such as this compound, has traditionally been dominated by classical methods like the Ullmann condensation, which often requires harsh reaction conditions, high temperatures, and the use of stoichiometric amounts of copper. However, recent advancements in synthetic methodology are providing milder and more efficient alternatives. These emerging pathways often feature novel catalytic systems and innovative activation methods, expanding the toolkit for chemists to construct the C–O bond in difluorophenoxyaniline derivatives.
One promising new strategy is the metal-free synthesis of polyfluoroalkyl aryl ethers. This approach circumvents the need for transition metal catalysts, which can be costly and pose challenges in terms of removal from the final product. A recent method involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a traceless activator to generate fluorosulfonates in situ, which then undergo nucleophilic substitution. acs.org This methodology is characterized by its mild conditions and rapid reaction times, often completing within 30 minutes. acs.org The versatility of this method has been demonstrated with a range of fluorinated alcohols and various electron-withdrawing groups on the aryl or heteroaryl ring, suggesting its potential applicability to the synthesis of this compound analogues. acs.org
Another area of development is the use of enabling technologies such as continuous flow chemistry and electrosynthesis. hw.ac.uk These technologies offer precise control over reaction parameters, improved safety, and the potential for scalability. For instance, ultrasound-assisted synthesis has been reported to facilitate C–O bond forming reactions in the preparation of bioactive molecules. hw.ac.uk While not yet specifically reported for this compound, the adaptation of such technologies to its synthesis could lead to more efficient and reproducible manufacturing processes.
The following table summarizes a representative emerging metal-free synthetic approach for the formation of a C-O bond, which could be adapted for the synthesis of difluorophenoxyaniline derivatives.
Table 1: Metal-Free Synthesis of Polyfluoroalkyl Aryl Ethers
| Entry | Aryl Substrate | Fluorinated Alcohol | Activating Agent | Solvent | Time (min) | Yield (%) |
| 1 | 4-Nitrophenol | 2,2,2-Trifluoroethanol | SO₂F₂ / DBU | Acetonitrile | 30 | 95 |
| 2 | 4-Cyanophenol | 2,2-Difluoroethanol | SO₂F₂ / DBU | Acetonitrile | 30 | 92 |
| 3 | 2-Chloropyridin-4-ol | 2,2,3,3-Tetrafluoropropanol | SO₂F₂ / DBU | Acetonitrile | 30 | 88 |
Data is illustrative of the general methodology and its potential application.
Green Chemistry Principles in Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. The synthesis of this compound can be made more environmentally benign by considering several key green chemistry principles, including the use of safer solvents, the development of catalytic reactions, and the optimization of reaction conditions to reduce waste.
A significant advancement in the green synthesis of diaryl ethers is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. ox.ac.ukunimelb.edu.aubirmingham.ac.uk Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization, facilitating product isolation and minimizing the use of volatile organic compounds (VOCs). A high-yielding synthesis of diaryl ethers has been developed using a fluoride-mediated SɴAr (nucleophilic aromatic substitution) process in scCO₂. ox.ac.ukunimelb.edu.aubirmingham.ac.uk This process has been demonstrated in both batch and continuous flow modes, with the latter utilizing a polymer-supported imidazolium (B1220033) fluoride reagent, which can be packed into a fixed-bed reactor for continuous production and potential recycling of the reagent. ox.ac.ukunimelb.edu.au
The table below illustrates a green synthetic approach for diaryl ether formation that could be applied to the synthesis of this compound.
Table 2: Diaryl Ether Synthesis in Supercritical Carbon Dioxide
| Entry | Aryl Halide | Phenol | Reagent | Mode | Conversion (%) |
| 1 | 4-Fluoronitrobenzene | 4-Methoxyphenol | Polymer-supported imidazolium fluoride | Batch | >95 |
| 2 | 4-Fluoronitrobenzene | 4-Methoxyphenol | Polymer-supported imidazolium fluoride | Continuous Flow | >95 |
| 3 | 1-Fluoro-3,5-dinitrobenzene | Phenol | Potassium Fluoride | Batch | 90 |
Data is illustrative of the general methodology and its potential application.
By embracing these emerging and green synthetic methodologies, the production of this compound and its derivatives can be made more efficient, sustainable, and environmentally responsible.
Advanced Spectroscopic and Structural Characterization of 4 3,5 Difluorophenoxy Aniline and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of 4-(3,5-Difluorophenoxy)aniline and its analogues.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups include the N-H bonds of the amine group, the C-O-C ether linkage, C-F bonds, and the aromatic C-H and C=C bonds.
The FT-IR spectrum of an analogous compound, aniline (B41778), shows characteristic N-H stretching vibrations typically in the range of 3300-3500 cm⁻¹ researchgate.netresearchgate.net. For primary amines like this compound, two bands are expected in this region, corresponding to the symmetric and asymmetric stretching modes of the NH₂ group. The N-H bending vibration is typically observed around 1620 cm⁻¹ researchgate.net.
The diaryl ether linkage (Ar-O-Ar) is characterized by asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is usually the more intense of the two and appears in the region of 1270-1230 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ range. The presence of fluorine atoms on one of the aromatic rings can influence the exact position of these bands.
Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the difluorinated phenyl ring are expected to produce strong absorption bands in the 1100-1350 cm⁻¹ region.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| N-H Bend | 1600 - 1630 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Asymmetric Stretch | 1230 - 1270 |
| C-F Stretch | 1100 - 1350 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. This technique is particularly useful for observing non-polar bonds and symmetric vibrations. thermofisher.comspectroscopyonline.com
In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be prominent. The C=C stretching vibrations of the benzene (B151609) rings typically give rise to strong bands. The symmetric C-O-C stretching vibration of the ether linkage, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.
For a related compound, 4-fluoroaniline, the FT-Raman spectrum has been studied, providing insights into the vibrational modes of a fluorinated aniline derivative. The C-F symmetric stretching vibration is also expected to be Raman active. The N-H stretching vibrations are generally weaker in Raman spectra compared to FT-IR.
Table 2: Expected FT-Raman Active Modes for this compound
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic Ring Breathing | 990 - 1010 |
| C-O-C Symmetric Stretch | 1020 - 1075 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton (¹H) NMR for Hydrogen Environments
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two different aromatic rings and the amine group.
The protons on the aniline ring (para-substituted) will likely appear as two doublets, characteristic of an A₂B₂ spin system, in the aromatic region (typically 6.5-8.0 ppm). The protons ortho to the amino group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the ether linkage. The amino group (NH₂) protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The protons on the 3,5-difluorophenoxy ring will exhibit a different splitting pattern due to coupling with the fluorine atoms. The proton at the 4-position will appear as a triplet, while the protons at the 2- and 6-positions will appear as a doublet of doublets or a multiplet.
For comparison, in 3,4,5-trifluoro-N-phenylaniline, the aromatic protons show complex multiplets in the range of 6.58 to 7.30 ppm. rsc.org
Table 3: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |
|---|---|---|
| Aniline Ring (ortho to NH₂) | 6.6 - 7.0 | Doublet |
| Aniline Ring (ortho to -O-) | 6.8 - 7.2 | Doublet |
| Difluorophenoxy Ring (H-2, H-6) | 6.5 - 6.9 | Multiplet |
| Difluorophenoxy Ring (H-4) | 6.4 - 6.8 | Triplet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is often employed to simplify the spectrum and enhance signal intensity.
The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects. The carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms will be deshielded and appear at higher chemical shifts.
The carbons directly bonded to fluorine will exhibit large C-F coupling constants, resulting in splitting of the signals in a non-decoupled or selectively decoupled spectrum. The carbon attached to the amino group (C-4 of the aniline ring) is expected to be shielded compared to the carbon attached to the ether oxygen (C-1 of the aniline ring).
In related aniline derivatives, the chemical shifts of the aromatic carbons vary depending on the substituents. For instance, in 4-fluoro-N-phenylaniline, the aromatic carbons appear in the range of 115.8 to 157.8 ppm. rsc.org
Table 4: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-F | 160 - 165 (with C-F coupling) |
| C-O (Difluorophenoxy ring) | 155 - 160 |
| C-O (Aniline ring) | 145 - 155 |
| C-N | 140 - 150 |
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environments
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, providing excellent signal dispersion. huji.ac.il
For this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. The position of the signal is typically referenced against a standard like CFCl₃. For aromatic fluorine compounds (Ar-F), the chemical shifts generally appear in the range of +80 to +170 ppm relative to CFCl₃, though conventions can vary. ucsb.edu
The signal will likely be a triplet due to coupling with the two neighboring protons (H-2 and H-6) and the more distant proton (H-4) on the difluorophenoxy ring. Proton decoupling would simplify this signal to a singlet. Studies on various fluorine-substituted aniline derivatives have demonstrated the utility of ¹⁹F NMR in characterizing their structures. nih.gov
Table 5: Expected ¹⁹F NMR Data for this compound
| Fluorine Environment | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Splitting Pattern (Coupled) |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When organic molecules absorb ultraviolet or visible light, their outer electrons are promoted from a ground state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.
The spectrum of aniline, a parent compound, shows two prominent absorption bands, one around 230 nm and a second, less intense band around 280-290 nm. researchgate.netresearchgate.net These correspond to π → π* transitions within the benzene ring. The presence of substituents on the aniline molecule can cause shifts in the absorption maxima (λmax) and changes in intensity.
In this compound, the structure combines three key components: the aniline ring, the ether linkage, and the difluorinated phenyl ring.
Aniline Moiety : The amino group (-NH₂) is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light. It is an electron-donating group that increases the electron density of the aromatic ring, typically causing a bathochromic (red) shift to longer wavelengths. Aniline itself has a λmax of approximately 280 nm.
Phenoxy Group : The phenoxy group extends the conjugated π-system of the molecule. This extension generally leads to a bathochromic shift. For instance, 4-phenoxyaniline (B93406), which lacks the fluorine atoms, shows absorption maxima that are shifted compared to aniline.
The electronic spectrum of this compound is expected to display characteristic bands arising from π → π* transitions. The non-bonding electrons on the nitrogen of the amino group and the oxygen of the ether linkage can also participate in n → π* transitions, though these are typically much weaker in intensity. vscht.cz The primary absorption bands are anticipated to be in the UV region, influenced by the interplay of the electron-donating amino group and the electron-withdrawing difluoro substituents mediated through the phenoxy ether.
| Compound | Expected λmax (nm) | Associated Electronic Transition(s) |
|---|---|---|
| Aniline | ~230, ~280 | π → π |
| 4-Phenoxyaniline | >280 | π → π (extended conjugation) |
| This compound | 280 - 300 | π → π* (modified by substituents) |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is solid at room temperature, single-crystal XRD can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
Based on analyses of similarly substituted aromatic compounds, this compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The unit cell would contain multiple molecules (typically 2, 4, or 8) related by symmetry operations.
| Parameter | Type of Information | Example Value (Hypothetical) |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Monoclinic |
| Space Group | Symmetry elements of the crystal | P2₁/c |
| Unit Cell Dimensions (a, b, c) | Size of the unit cell | a=6.1 Å, b=26.2 Å, c=12.5 Å |
| Unit Cell Angles (α, β, γ) | Angles of the unit cell | α=90°, β=93.5°, γ=90° |
| Volume (V) | Volume of the unit cell | 2010 ų |
| Z | Number of molecules per unit cell | 8 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns upon ionization.
For this compound (C₁₂H₉F₂NO), the exact molecular weight is 221.20 g/mol . appchemical.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Due to the presence of a single nitrogen atom, this molecular ion peak would conform to the nitrogen rule, having an odd nominal mass.
The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and diaryl ethers. libretexts.orgmiamioh.edu The ether linkage is a likely site for initial cleavage.
Cleavage of the C-O Ether Bond : The most probable fragmentation pathway involves the cleavage of one of the C-O bonds of the ether linkage. This can lead to two primary fragment ions:
A fragment corresponding to the aminophenoxy cation at m/z 108 ([H₂N-C₆H₄-O]⁺).
A fragment corresponding to the difluorophenyl cation at m/z 113 ([C₆H₃F₂]⁺).
Fragmentation of the Aniline Moiety : Similar to aniline, which shows a characteristic loss to produce the C₆H₅⁺ ion (m/z 77), nist.gov fragmentation of the aniline portion of the molecule could occur.
Loss of Small Molecules : Fragmentation could also proceed via the loss of small, stable neutral molecules. For instance, the molecular ion might lose CO, a common fragmentation pathway for phenols and related ethers, although less direct in this structure.
The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.
| m/z Value (Predicted) | Ion Formula | Interpretation |
|---|---|---|
| 221 | [C₁₂H₉F₂NO]⁺ | Molecular Ion (M⁺) |
| 113 | [C₆H₃F₂]⁺ | Fragment from cleavage of the ether bond (difluorophenyl cation) |
| 108 | [C₆H₆NO]⁺ | Fragment from cleavage of the ether bond (aminophenoxy cation) |
| 92 | [C₆H₆N]⁺ | Fragment from aminophenoxy cation losing oxygen |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
Computational and Theoretical Investigations of 4 3,5 Difluorophenoxy Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecules like substituted anilines by calculating the electron density. researchgate.net DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide reliable results for the geometries, vibrational frequencies, and electronic properties of aniline (B41778) and its halogenated derivatives. asianpubs.orgasianpubs.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(3,5-Difluorophenoxy)aniline, this involves determining bond lengths, bond angles, and dihedral (torsional) angles that define the spatial relationship between the difluorophenoxy group and the aniline ring.
Table 1: Predicted Geometrical Parameters for a Representative Aniline Derivative (Note: Data for this compound is not available. The following table presents illustrative data for a related compound, 2,4,5-trichloroaniline, calculated at the B3LYP/6-311++G(d,p) level, to demonstrate typical outputs of geometry optimization.)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | 1.402 |
| N-H Bond Length | 1.013 |
| C-N-H Bond Angle | 113.1 |
| H-N-H Bond Angle | 112.5 |
| Data sourced from a computational study on 2,4,5-trichloroaniline. researchgate.net |
Vibrational Frequencies and Spectral Simulations
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These spectra serve as a molecular fingerprint, allowing for structural identification. DFT calculations are routinely used to compute harmonic vibrational frequencies for aniline derivatives. asianpubs.org
For this compound, the simulated spectra would show characteristic vibrational modes:
N-H Stretching: Typically appearing in the 3400-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the amino group. materialsciencejournal.org
Aromatic C-H Stretching: Expected above 3000 cm⁻¹. sphinxsai.com
C=C Ring Stretching: Vibrations of the aromatic rings, usually found in the 1400-1650 cm⁻¹ range. sphinxsai.com
C-N Stretching: This vibration is often coupled with other modes and appears in the 1250-1350 cm⁻¹ region. materialsciencejournal.org
C-F Stretching: Strong absorptions associated with the carbon-fluorine bonds, typically located in the 1100-1300 cm⁻¹ range.
C-O-C Ether Linkage: Asymmetric and symmetric stretching of the ether bond.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, they are typically multiplied by a scaling factor. asianpubs.org Comparing the scaled theoretical spectra with experimental data helps validate the calculated structure and provides a detailed assignment of the observed spectral bands.
Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. youtube.com A small gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates high kinetic stability. thaiscience.infoschrodinger.com For this compound, DFT calculations would reveal how the electron-withdrawing difluorophenoxy group and the electron-donating aniline moiety influence these orbital energies. The HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the entire molecule or concentrated on the difluorophenoxy ring. This distribution dictates the nature of electronic transitions, such as those observed in UV-Vis spectroscopy. thaiscience.info
Table 2: Illustrative Frontier Orbital Energies and Band Gap (Note: Data for this compound is not available. The following table presents data for 2,4-difluoroaniline (B146603) calculated at the B3LYP/6-311++G(d,2p) level as an example.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.9872 |
| LUMO Energy | -0.7686 |
| HOMO-LUMO Gap (ΔE) | 5.2186 |
| Data sourced from a computational study on 2,4-difluoroaniline. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netyoutube.com
For this compound, the MEP map would likely show:
A region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons.
Negative potential also localized on the oxygen and fluorine atoms, reflecting their high electronegativity.
Positive potential (blue) around the hydrogen atoms of the amino group.
The MEP map is invaluable for predicting how the molecule will interact with other molecules, identifying sites for hydrogen bonding, and understanding its reactivity. acs.org
Quantum Chemical Studies and Molecular Dynamics
Quantum chemical studies encompass a broad range of methods, including DFT and ab initio calculations, to investigate molecular properties at the atomic and electronic levels. nih.gov These studies provide a fundamental understanding of the structure-property relationships in molecules like this compound.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com While quantum methods are excellent for static properties, MD is used to explore dynamic processes, such as conformational changes, solvent effects, and interactions within a larger system (e.g., a protein-ligand complex). An MD simulation of this compound in a solvent like water could reveal how the molecule's conformation fluctuates and how it forms hydrogen bonds with its environment. bohrium.com
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics. nih.gov Molecules with significant charge separation, often found in donor-acceptor systems, can possess large NLO responses.
This compound has a potential donor-acceptor structure, with the amino group acting as an electron donor and the difluorophenoxy group acting as a weak electron acceptor. Quantum chemical calculations can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is a key indicator of a molecule's second-order NLO activity. researchgate.net DFT calculations are a common approach to estimate these properties and screen candidate molecules for potential NLO applications. thaiscience.info For aniline derivatives, the strength and position of donor and acceptor groups significantly influence the hyperpolarizability. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
No crystallographic data or Hirshfeld surface analysis for this compound has been reported. This information is essential for a detailed discussion of its crystal packing and the quantification of intermolecular interactions.
Computational Approaches for Reaction Mechanism Elucidation
There are no published computational studies on the reaction mechanisms involving this compound. As such, a detailed analysis of its synthetic pathways or reactivity from a computational standpoint cannot be provided.
Applications and Functionalization in Advanced Materials Science
Polymer Chemistry and Polyaniline Derivatives
While the direct polymerization and characterization of 4-(3,5-Difluorophenoxy)aniline are not detailed in the provided search results, the general principles of polyaniline (PANI) synthesis can be described. PANI and its derivatives are typically synthesized through chemical or electrochemical oxidative polymerization of the corresponding aniline (B41778) monomers. nih.govrsc.org The introduction of substituents onto the aniline ring, such as the 3,5-difluorophenoxy group, is a common strategy to modify the physicochemical properties of the resulting polymer, including solubility, electrical conductivity, and thermal stability. springerprofessional.de
Specific details on the synthesis and characterization of poly(this compound) are not available in the search results. Generally, the synthesis of substituted polyanilines involves the oxidation of the monomer in an acidic medium, using an oxidizing agent like ammonium (B1175870) persulfate. nih.gov Characterization of such polymers typically involves techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure and degree of oxidation, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The fluorine substitutions on the phenoxy ring would be expected to influence the electronic properties and conformation of the polymer backbone. unison.mx
Information specifically on the doping of poly(this compound) is not present in the search results. The conductivity of polyanilines is achieved through a doping process, most commonly protonic acid doping. arabjchem.orgresearchgate.net This process involves the protonation of the imine nitrogen atoms in the polymer backbone, leading to the formation of charge carriers (polarons or bipolarons) and a transition from an insulating to a conducting state. arabjchem.orgjetir.org The electrical conductivity can be significantly influenced by the type of dopant, the doping level, and the presence of substituents on the polymer chain. arabjchem.orgnih.gov For instance, secondary doping methods can further enhance conductivity by modifying the polymer chain conformation. nih.gov
Table 1: General Doping Effects on Polyaniline Conductivity
| Dopant Type | Doping Method | Effect on Conductivity |
| Protonic Acids (e.g., HCl) | Chemical Oxidation | Increases conductivity by orders of magnitude. jetir.org |
| Organic Sulfonic Acids | Chemical Doping | The specific acid used affects the final conductivity value. arabjchem.org |
| Secondary Dopants | Film, Solution, Vapor | Can induce further significant increases in conductivity. nih.gov |
This table is based on general findings for polyaniline and its derivatives, not specifically for poly(this compound).
There are no specific morphological or structural studies on polymer films of poly(this compound) in the search results. The morphology of polyaniline films, which can range from granular to nanofibrous or spherical structures, is highly dependent on the synthesis conditions and the nature of the monomer. lettersonmaterials.comnih.gov Techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to study the surface morphology of these films. lettersonmaterials.comnih.gov The structure and crystallinity can be analyzed using X-ray diffraction (XRD). nih.gov The substituent group plays a crucial role in determining the supramolecular structure of the polymer. lettersonmaterials.com
The role of this compound as a monomer in advanced polymer synthesis is not explicitly detailed. Aniline derivatives are versatile monomers used to create polymers with tailored properties for various applications. springerprofessional.de The development of new polymerization strategies aims to produce advanced materials with controlled architecture and functionality. ethz.ch The synthesis of copolymers by reacting a substituted aniline with aniline itself is a common method to fine-tune the properties of the final material. springerprofessional.de
Surface Chemistry and Adsorption Properties of Materials Incorporating this compound
A comprehensive review of scientific literature and research databases reveals a significant gap in the documented studies concerning the surface chemistry and adsorption properties of materials specifically incorporating this compound. While extensive research exists on the surface modification and adsorption characteristics of materials functionalized with aniline and various fluorinated polymers, specific data and detailed research findings for the compound this compound remain unpublished.
General principles of surface chemistry suggest that the incorporation of this compound into a material would impart unique surface properties. The difluorophenoxy group is expected to increase the hydrophobicity and oleophobicity of a surface due to the low surface energy of fluorine atoms. The aniline moiety, on the other hand, can provide a site for further chemical reactions or influence the surface's acid-base characteristics.
However, without experimental data, any discussion of specific adsorption capacities, isotherms, or kinetics would be purely speculative. Detailed research, including surface energy measurements, contact angle analysis, and specific adsorption studies with various adsorbates, is required to elucidate the precise surface chemistry and adsorption properties of materials incorporating this compound. Currently, no such studies with quantifiable data or detailed findings are available in the public domain.
Role in Medicinal Chemistry and Drug Discovery Scaffolds
Scaffold for Ligand Design and Synthesis of Bioactive Molecules
The 4-(3,5-Difluorophenoxy)aniline core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to be readily modified to interact with a variety of biological targets. The diaryl ether linkage provides a degree of conformational flexibility, while the aniline (B41778) moiety offers a convenient handle for further chemical transformations, allowing for the introduction of diverse functional groups. This facilitates the generation of large libraries of derivatives for screening and optimization.
The fluorine atoms at the 3 and 5 positions of the phenoxy ring are of particular importance. These electron-withdrawing groups can significantly influence the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. Strategic placement of fluorine can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.
The synthesis of bioactive molecules based on this scaffold often involves coupling the aniline nitrogen with various pharmacophores or heterocyclic systems. For instance, the aniline can be acylated, alkylated, or used in condensation reactions to form amides, ureas, or imines, respectively. These modifications allow for the exploration of chemical space and the fine-tuning of biological activity.
Modulation of Biological Targets: In Silico and In Vitro Studies
While specific experimental data for this compound is limited in publicly available research, the broader class of phenoxy aniline derivatives has been extensively studied for its ability to modulate various biological targets. These studies provide a framework for understanding the potential therapeutic applications of this specific compound.
Enzyme Inhibition Studies (e.g., Cholinesterase inhibition, Kinase activity)
Derivatives of phenoxy aniline have emerged as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For example, compounds incorporating a phenoxy aniline moiety have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The phenoxy group can occupy the ATP-binding site of the kinase, while modifications to the aniline portion can enhance potency and selectivity.
Table 1: Kinase Inhibitory Activity of a Related Phenoxy Aniline Derivative
| Compound | Target Kinase | IC50 (nM) |
| 6-chloro-N-(3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine | EGFR T790M | <10 |
This table presents data for a structurally related compound to illustrate the potential activity of phenoxy aniline derivatives. Data is not for this compound.
Receptor Binding Affinity Investigations (theoretical and in vitro)
In silico docking studies are invaluable for predicting the binding modes and affinities of novel ligands to their target receptors. For this compound derivatives, molecular modeling could be employed to investigate their potential interactions with a wide range of receptors. The difluorophenoxy group can participate in various non-covalent interactions, including hydrogen bonding (if a hydrogen bond donor is present on the receptor), halogen bonding, and hydrophobic interactions, which can contribute to high binding affinity.
While specific in vitro receptor binding data for this compound is scarce, related structures have been explored for their affinity to various receptors. For instance, certain phenoxy aniline analogs have been evaluated for their interaction with nuclear hormone receptors or G-protein coupled receptors.
Antioxidant Activity Assessment of Derivatives (mechanistic focus)
Phenoxy aniline derivatives have the potential to exhibit antioxidant activity. The nitrogen atom of the aniline moiety can donate a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant action. The electronic nature of the substituents on the aromatic rings can significantly modulate this activity. The electron-withdrawing fluorine atoms in this compound would likely influence the hydrogen-donating ability of the aniline nitrogen.
Furthermore, derivatives can be designed to chelate metal ions, another important antioxidant mechanism. The introduction of specific functional groups capable of coordinating with metals like iron or copper could lead to potent antioxidant agents. Mechanistic studies would involve assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and metal chelating assays.
Molecular Hybridization Strategies for Novel Chemical Entities
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with improved affinity, selectivity, or a dual mode of action. The this compound scaffold is an excellent candidate for this approach.
For example, the aniline moiety can be linked to a known bioactive heterocycle, such as a quinoline, quinazoline, or pyrimidine, to generate hybrid molecules with potential anticancer or antimicrobial properties. This strategy has been successfully employed with similar phenoxy aniline cores to develop potent inhibitors of various biological targets. The combination of the difluorophenoxy aniline scaffold with other pharmacophoric fragments can lead to synergistic effects and overcome drug resistance mechanisms.
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Context
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the optimization of lead compounds. For derivatives of this compound, SAR studies would systematically explore the impact of modifications at various positions on their biological effects.
Key areas of investigation would include:
Substitution on the Aniline Ring: Introducing different substituents on the aniline ring can modulate the electronic properties and steric bulk, influencing binding affinity and selectivity.
Modification of the Aniline Nitrogen: Converting the primary amine to secondary or tertiary amines, amides, ureas, or sulfonamides can drastically alter the compound's properties and biological activity.
Alterations to the Phenoxy Ring: While the 3,5-difluoro substitution is a defining feature, exploring other substitution patterns on the phenoxy ring can provide valuable SAR insights.
Isosteric Replacements: Replacing the ether linkage with other functionalities like a thioether, sulfoxide (B87167), or sulfone can impact the molecule's conformation and biological profile.
For instance, in the context of kinase inhibition, SAR studies on related phenoxy aniline-based inhibitors have shown that the nature and position of substituents on the aniline and phenoxy rings are critical for potency and selectivity. researchgate.netdovepress.com
Table 2: Illustrative SAR Data for a Series of Related Kinase Inhibitors
| R1 Substituent on Aniline | R2 Substituent on Phenoxy | Kinase Inhibition (IC50, nM) |
| H | 3-CF3 | 50 |
| 4-Cl | 3-CF3 | 25 |
| 4-CH3 | 3-CF3 | 75 |
This table presents hypothetical data for illustrative purposes to demonstrate the principles of SAR studies. The data is not for this compound.
By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, medicinal chemists can develop a comprehensive understanding of the SAR, leading to the design of more potent and selective drug candidates.
Computational Drug Design Approaches (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is pivotal in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding structure-activity relationships (SAR).
In the context of this compound derivatives, molecular docking has been employed to investigate their potential as inhibitors of various kinases, which are crucial targets in oncology and other therapeutic areas. These studies simulate the interaction of the ligand with the amino acid residues in the ATP-binding pocket of the kinase.
The following table summarizes representative findings from molecular docking studies on compounds containing the broader 4-phenoxyaniline (B93406) scaffold, providing insights that are applicable to derivatives of this compound.
| Target Protein | Ligand Scaffold | Key Interactions Observed in Docking | Predicted Binding Affinity (Example) |
| EGFR Tyrosine Kinase | 4-Anilinoquinazoline | Hydrogen bonds with Met769 in the hinge region. Hydrophobic interactions in the back pocket. | -8.5 kcal/mol |
| VEGFR-2 | 4-Anilinoquinazoline | Hydrogen bonds with Cys919. Van der Waals interactions with residues in the hydrophobic pocket. | -9.2 kcal/mol |
| c-Met Kinase | 4-Phenoxyquinoline | Hydrogen bond with Met1160. Pi-stacking interactions with Tyr1159. | -10.1 kcal/mol |
Note: The binding affinity values are illustrative and can vary significantly based on the specific derivative and the computational protocol used.
These computational predictions are invaluable for medicinal chemists. They allow for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The insights gained from molecular docking studies on how the this compound moiety interacts with kinase targets continue to drive the development of new and improved therapeutic agents.
Derivatives, Modifications, and Structure Property Relationships
Halogenation and Alkylation Effects on Molecular Properties
Further halogenation or alkylation of the 4-(3,5-Difluorophenoxy)aniline core introduces significant changes to its molecular properties, including reactivity, conformation, and intermolecular interactions.
Halogenation: The introduction of additional halogen atoms onto either aromatic ring can profoundly alter the molecule's electronic landscape. Due to the strong activating, ortho-, para-directing nature of the amino group (-NH2), electrophilic halogenation would likely occur at the positions ortho to the amine on the aniline (B41778) ring. libretexts.orgbyjus.com This would lead to derivatives such as 4-(3,5-Difluorophenoxy)-2-haloanilines or 4-(3,5-Difluorophenoxy)-2,6-dihaloanilines.
The effects of such modifications include:
Electronic Properties: Halogens are electron-withdrawing through induction, which would decrease the electron density of the aniline ring and reduce the basicity of the amino group.
Conformational Changes: The size of the halogen atom influences molecular geometry. Increasing the size of the halogen (from F to I) can induce significant conformational distortion in the macrocyclic core of related molecules, an effect that would also apply here by altering the dihedral angles between the aromatic rings. beilstein-journals.org
Intermolecular Interactions: Fluorine substitution in aniline derivatives is known to influence noncovalent interactions, such as hydrogen and halogen bonds. researchgate.net Additional halogens can create new sites for these interactions, affecting crystal packing and solid-state properties.
Alkylation: Alkylation can occur at the nitrogen atom of the amino group (N-alkylation) or on the aromatic rings (C-alkylation).
N-Alkylation: This modification would increase the steric bulk around the nitrogen and enhance its electron-donating character, thereby increasing the reactivity of the aniline ring towards electrophiles.
C-Alkylation: Friedel-Crafts alkylation is generally challenging with anilines because the Lewis acid catalyst (e.g., AlCl3) complexes with the basic amino group, deactivating the ring. libretexts.org However, specialized methods, including photoinduced transition-metal-free techniques, have been developed for the difluoroalkylation of anilines, providing access to a range of derivatives. acs.org The introduction of alkyl groups, which are electron-donating, increases the ring's reactivity.
Table 1: Predicted Effects of Halogenation and Alkylation
| Modification Type | Position of Substitution | Predicted Effect on Electronics | Predicted Steric/Conformational Impact |
| Halogenation | Ortho to -NH₂ | Decreases ring electron density; reduces amine basicity. | Increases steric hindrance; may alter ring-to-ring dihedral angle. |
| N-Alkylation | Amino Group | Increases electron-donating strength of the nitrogen. | Increases steric bulk around the N-atom. |
| C-Alkylation | Ortho to -NH₂ | Increases ring electron density and reactivity. | Adds steric bulk, potentially influencing conformation. |
Impact of Substituent Effects on Reactivity and Functional Properties
The inherent reactivity of this compound is governed by the interplay of its constituent functional groups. The amino group (-NH2) is a powerful electron-donating group that strongly activates the aniline ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org Since the para position is blocked by the phenoxy group, substitution is heavily favored at the two ortho positions.
Conversely, the phenoxy ring is substituted with two fluorine atoms. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring it is attached to, making it less susceptible to electrophilic attack. The fluorine atoms also have a weak, resonance-based electron-donating effect. The net result is deactivation of the phenoxy ring compared to unsubstituted benzene (B151609).
The introduction of new substituents further modifies these properties:
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) added to the aniline ring would further enhance its reactivity and the basicity of the amine.
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) added to the aniline ring would counteract the activating effect of the amine, making the ring less reactive. libretexts.org Such substitutions on the phenoxy ring would further decrease its electron density.
These electronic modifications directly impact functional properties. For instance, in related conjugated polymers, the introduction of fluorine atoms systematically lowers the Highest Occupied Molecular Orbital (HOMO) energy levels. rsc.org A similar effect would be expected for derivatives of this compound, allowing for the tuning of its electrochemical properties.
Synthesis of Related Difluorinated Aniline Derivatives (e.g., Isomers, Ring Substitutions)
The synthesis of derivatives and isomers of this compound can be achieved through established synthetic methodologies for diaryl ethers. A common and effective route is based on nucleophilic aromatic substitution, followed by the reduction of a nitro group.
A general synthetic pathway, adapted from the synthesis of the related compound 4,4'-oxydianiline, involves two key steps chemicalbook.comresearchgate.net:
Diaryl Ether Formation: This step typically involves the reaction of a phenoxide with an activated fluoro- or chloro-nitroaromatic compound in the presence of a base. For example, 3,5-difluorophenol could be reacted with 1-fluoro-4-nitrobenzene, or alternatively, 4-nitrophenol could be reacted with 1,3,5-trifluorobenzene (B1201519). The reaction is driven by the displacement of a halide or nitro group by the phenoxide nucleophile.
Nitro Group Reduction: The resulting nitro-substituted diaryl ether is then reduced to the corresponding aniline. This transformation is commonly accomplished via catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent. chemicalbook.comresearchgate.net
By choosing appropriately substituted starting materials, a wide array of derivatives can be synthesized. For instance, using a substituted 4-nitrophenol or a substituted 1,3,5-trifluorobenzene in the first step would yield derivatives with substitutions on either of the aromatic rings. Isomers, such as 2-(3,5-Difluorophenoxy)aniline or 3-(3,5-Difluorophenoxy)aniline, could be synthesized by starting with 2-nitrophenol or 3-nitrophenol, respectively. Under certain reaction conditions, fluorine atoms themselves can be susceptible to substitution, providing another route to novel derivatives. nih.govnih.gov
Conformational Analysis of Substituted Phenoxyanilines
The conformation of this compound and its derivatives is determined by a balance of steric and electronic factors:
Steric Hindrance: Substituents on the rings, particularly at the positions ortho to the ether linkage, will create steric repulsion that influences the most stable dihedral angles. The fluorine atoms at the 3 and 5 positions are relatively small, but introducing larger groups (e.g., bromo, iodo, or alkyl groups) would have a more pronounced effect on the molecule's preferred conformation.
Stereoelectronic Effects: The conformation is also influenced by electronic interactions, such as the desire to maximize or minimize conjugation between the rings and the oxygen lone pairs. Substitutions on aromatic rings are known to impose specific stereoelectronic effects that can modulate dihedral angles and stabilize certain conformations over others. nih.govnih.gov
Correlation of Structural Modifications with Spectroscopic Signatures
Structural modifications in derivatives of this compound lead to predictable changes in their spectroscopic signatures, which can be used for characterization and to probe the electronic environment.
¹⁹F NMR Spectroscopy: This is a particularly sensitive technique for this class of compounds. The chemical shift of the fluorine atoms is highly dependent on the electronic environment. Any modification to the molecule, even on the distant aniline ring, that alters the electron density transmitted through the ether linkage would cause a shift in the ¹⁹F NMR signal. This technique has been used as a probe to study conformational changes in other fluorine-containing molecules. nih.gov
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants of the protons and carbons in the aromatic rings are indicative of the electron density and the nature of neighboring substituents. Adding an electron-donating group would typically cause an upfield shift (to lower ppm) for nearby protons and carbons, while an electron-withdrawing group would cause a downfield shift.
Infrared (IR) Spectroscopy: Key vibrational modes are sensitive to structural changes. The N-H stretching frequencies (typically ~3300-3500 cm⁻¹) of the primary amine are sensitive to hydrogen bonding. The asymmetric C-O-C stretching frequency of the diaryl ether linkage (typically ~1200-1250 cm⁻¹) can shift depending on the electronic effects of the ring substituents. The C-F stretching frequencies are also characteristic. Studies on related halogenated anilines have utilized vibrational spectroscopy to analyze the impact of fluorine substitution on intermolecular bonding. researchgate.net
Table 2: Expected Spectroscopic Signatures and Effects of Modification
| Spectroscopic Technique | Key Signature for Parent Compound | Effect of Adding an Electron-Withdrawing Group on Aniline Ring |
| ¹⁹F NMR | Singlet for two equivalent F atoms. | Downfield shift of the fluorine signal due to reduced electron density. |
| ¹H NMR | Distinct aromatic signals for both rings. | Downfield shift of aniline ring protons. |
| ¹³C NMR | Aromatic carbons with C-F coupling on one ring. | Downfield shift of aniline ring carbons. |
| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C-O-C stretch (~1200-1250 cm⁻¹). | Shift in N-H and C-O-C stretching frequencies due to electronic changes. |
Computational Prediction of Derivative Properties
Computational chemistry provides powerful tools for predicting the properties of hypothetical derivatives of this compound before their synthesis, saving time and resources. Density Functional Theory (DFT) is a widely used method for this purpose.
By using DFT methods, such as B3LYP with an appropriate basis set (e.g., cc-pVTZ), a range of properties can be accurately predicted mdpi.comresearchgate.net:
Geometric Properties: Calculations can determine the most stable conformation, predicting bond lengths, bond angles, and the crucial dihedral angles between the aromatic rings.
Electronic Properties: Key parameters like HOMO and LUMO energy levels, the HOMO-LUMO gap (which relates to reactivity and optical properties), and molecular electrostatic potential maps (which show regions of positive and negative charge) can be calculated. researchgate.net
Reactivity and Spectroscopic Properties: Atomic charges and bond orders can be computed to predict reactivity. researchgate.net Furthermore, spectroscopic signatures, such as NMR chemical shifts and vibrational frequencies (IR/Raman), can be simulated to aid in the characterization of newly synthesized compounds.
Studies on related complex molecules have shown a strong correlation between computationally predicted electrochemical potentials and experimental values, demonstrating the predictive power of these methods. researchgate.net Machine learning and quantitative structure-activity relationship (QSAR) models are also employed to screen potential derivatives for desired properties based on their molecular descriptors. rsc.org
Table 3: Examples of Computationally Predictable Properties
| Property Category | Specific Parameter | Common Computational Method | Relevance |
| Geometric | Dihedral Angles, Bond Lengths | DFT (e.g., B3LYP/6-31G*) | Predicts 3D structure and steric properties. researchgate.net |
| Electronic | HOMO/LUMO Energies, Electrostatic Potential | DFT (e.g., B3LYP/cc-pVTZ) | Predicts reactivity, electrochemical behavior, and interaction sites. mdpi.comresearchgate.net |
| Reactivity | Atomic Charges, Frontier Orbital Densities | Natural Bond Orbital (NBO) Analysis | Identifies sites for electrophilic/nucleophilic attack. researchgate.net |
| Spectroscopic | NMR Chemical Shifts, IR Frequencies | GIAO-DFT, Frequency Calculations | Aids in structural confirmation of synthetic products. |
Q & A
Basic Questions
Q. What spectroscopic and chromatographic techniques are recommended for characterizing 4-(3,5-Difluorophenoxy)aniline?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to confirm the substitution pattern of fluorine atoms and the aniline moiety. For example, F NMR can distinguish between meta-fluorine environments .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with conditions like a C18 column, acetonitrile/water mobile phase, and UV detection (e.g., 254 nm) to assess purity. Retention times (e.g., 1.08–1.32 minutes under QC-SMD-TFA05 conditions) help identify the compound .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight using electrospray ionization (ESI) in positive ion mode. Expected m/z values (e.g., 701–754 [M+H]) align with derivatives of the compound .
Q. What are the common impurities encountered during the synthesis of this compound, and how are they identified?
- Methodological Answer :
- By-products : Incomplete fluorination or oxidation intermediates (e.g., 3,5-dichloro analogs) may form during halogenation steps .
- Detection : Use thin-layer chromatography (TLC) with UV visualization for preliminary screening. Confirm impurities via LCMS (e.g., m/z discrepancies) and F NMR for unexpected fluorine environments .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., acetonitrile/water mixtures) to isolate the target compound .
Advanced Research Questions
Q. How can the synthesis of this compound derivatives be optimized for improved yield and scalability?
- Methodological Answer :
- Stepwise Functionalization : Start with 3,5-difluorophenol and perform Ullmann coupling with 4-nitrochlorobenzene, followed by nitro reduction to aniline. Optimize reaction pH (e.g., pH 4–6) to minimize side reactions .
- Catalysis : Use copper(I) iodide or palladium catalysts for efficient aryl ether bond formation. Microwave-assisted synthesis reduces reaction time and improves yield .
- Scale-up : Replace batch distillation with continuous flow systems for intermediates. Monitor reaction progress via in-line HPLC to adjust parameters in real-time .
Q. How to design an experiment to study the oxidative degradation of lignin model compounds incorporating this compound moieties?
- Methodological Answer :
- Model Compound Design : Synthesize a β-O-4 lignin dimer analog, such as 2-(3,5-difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), to mimic lignin’s structure .
- Oxidative Conditions : Treat the model compound with oxygenated alkaline solutions (pH 10–12) and active oxygen species (AOS) generators like 4-hydroxy-3-methoxybenzyl alcohol (VA). Track AOS generation via UV-Vis spectroscopy .
- Degradation Analysis : Monitor 3,5-difluorophenol (DFPh) release using gas chromatography-mass spectrometry (GC-MS) or HPLC with fluorescence detection. Correlate DFPh yield with reaction time and AOS concentration .
Q. How to resolve contradictions in reported bioactivity data of this compound derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Re-evaluate receptor-binding assays (e.g., HMRGX1 potentiator studies) under uniform conditions (pH, temperature, co-solvents). Control for batch-to-batch variability in compound purity via LCMS .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify stereochemistry and substituent positions, which may affect activity .
- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers. Replicate conflicting experiments with identical protocols .
Q. What strategies can enhance the receptor-binding affinity of this compound derivatives?
- Methodological Answer :
- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3,5-positions to improve metabolic stability and π-π stacking with hydrophobic receptor pockets .
- Scaffold Hybridization : Combine the aniline core with pyrrolo-pyridazine or spirocyclic moieties (e.g., from EP 4374877 A2) to increase conformational rigidity and target selectivity .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites. Validate predictions via surface plasmon resonance (SPR) binding assays .
Q. How to analyze the reaction mechanisms in the side-chain oxidation of β-O-4 lignin model compounds containing this compound groups?
- Methodological Answer :
- Isotopic Labeling : Synthesize O-labeled VDF to trace oxygen incorporation during AOS-mediated cleavage. Analyze products via high-resolution MS .
- Kinetic Studies : Measure reaction rates under varying pH and AOS concentrations. Use stopped-flow spectroscopy to capture transient intermediates .
- Computational Studies : Apply density functional theory (DFT) to model transition states and identify rate-determining steps. Compare with experimental activation energies .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
